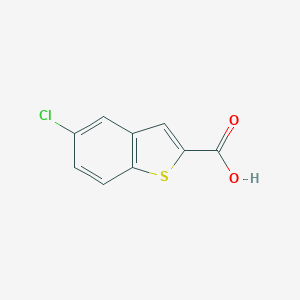

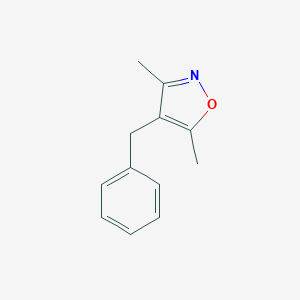

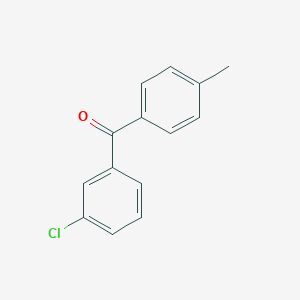

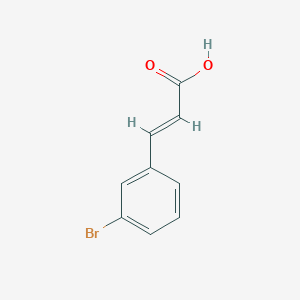

3-Chloro-4'-methylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-Chloro-4'-methylbenzophenone often involves multi-step chemical reactions, starting from basic aromatic compounds. For instance, 4-nitro-4'-chlorobenzophenone, a compound similar in structure, can be synthesized from p-nitrobenzol chloride and chlorobenzene in the presence of an anhydrous AlCl3 catalyst. The reduction of this nitro compound with Na2S2 leads to 4-amino-4'-chlorobenzophenone, an important intermediate in the synthesis of various dyes and chemicals (Wang & Huang, 2004).

Molecular Structure Analysis

The molecular structure of 3-Chloro-4'-methylbenzophenone and related compounds is characterized by X-ray diffraction studies, which provide detailed insights into the arrangement of atoms and the geometry of the molecule. Such structural analyses are crucial for understanding the physical and chemical behavior of the compound. For example, the crystal structure of similar compounds, like 3-chlorophenyl 4-methylbenzoate, reveals how molecular alignment and stacking influence the compound's properties (Gowda et al., 2008).

Aplicaciones Científicas De Investigación

Application Summary

3-Chloro-4’-methylbenzophenone has been used in photophysical studies . These studies often involve the investigation of the compound’s behavior under ultraviolet (UV) light .

Methods of Application

The compound is synthesized via Friedel-Crafts Acylation from 4-chlorobenzoyl chloride and toluene with the slow addition of AlCl3 as the reaction catalyst . The reaction is heated to reflux until completion, determined by Thin Layer Chromatography (TLC), yielding a benzophenone product . The synthesized compound is then subjected to UV light in a solution of isopropanol, acetonitrile, and glacial acetic acid catalyst .

Synthesis of Substituted Benzopinacols

Application Summary

3-Chloro-4’-methylbenzophenone has been used in the synthesis of substituted benzopinacols .

Methods of Application

The compound is synthesized via Friedel-Crafts Acylation from 4-chlorobenzoyl chloride and toluene with the slow addition of AlCl3 as the reaction catalyst . The synthesized compound is then subjected to UV light in a solution of isopropanol, acetonitrile, and glacial acetic acid catalyst .

Phosphorescence Studies

Application Summary

3-Chloro-4’-methylbenzophenone has been used in phosphorescence studies .

Methods of Application

The compound is synthesized via Friedel-Crafts Acylation from 4-chlorobenzoyl chloride and toluene with the slow addition of AlCl3 as the reaction catalyst . The synthesized compound is then encased in polymethylmethacrylate to study the phosphorescence at room temperature by isolating individual molecules .

Synthesis of Substituted Benzopinacols

Application Summary

3-Chloro-4’-methylbenzophenone has been used in the synthesis of substituted benzopinacols .

Methods of Application

The compound is synthesized via Friedel-Crafts Acylation from 4-chlorobenzoyl chloride and toluene with the slow addition of AlCl3 as the reaction catalyst . The synthesized compound is then subjected to UV light in a solution of isopropanol, acetonitrile, and glacial acetic acid catalyst .

Phosphorescence Studies

Application Summary

3-Chloro-4’-methylbenzophenone has been used in phosphorescence studies .

Methods of Application

The compound is synthesized via Friedel-Crafts Acylation from 4-chlorobenzoyl chloride and toluene with the slow addition of AlCl3 as the reaction catalyst . The synthesized compound is then encased in polymethylmethacrylate to study the phosphorescence at room temperature by isolating individual molecules .

Direcciones Futuras

Research on benzophenones, including 3-Chloro-4’-methylbenzophenone, is ongoing. Studies have been conducted to investigate their photochemical reactivity and photophysical properties . Future research may focus on further understanding these properties and exploring potential applications in various fields.

Propiedades

IUPAC Name |

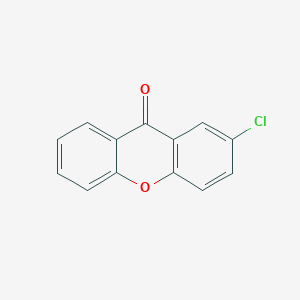

(3-chlorophenyl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYBBEGJXRCIGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158433 |

Source

|

| Record name | Benzophenone, 3-chloro-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4'-methylbenzophenone | |

CAS RN |

13395-60-3 |

Source

|

| Record name | Benzophenone, 3-chloro-4'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 3-chloro-4'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)